N-(1-cyclohexylpiperidin-4-yl)-4-methyl-3-sulfamoylbenzamide
Description
N-(1-cyclohexylpiperidin-4-yl)-4-methyl-3-sulfamoylbenzamide is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry for drug development . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Properties
IUPAC Name |
N-(1-cyclohexylpiperidin-4-yl)-4-methyl-3-sulfamoylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S/c1-14-7-8-15(13-18(14)26(20,24)25)19(23)21-16-9-11-22(12-10-16)17-5-3-2-4-6-17/h7-8,13,16-17H,2-6,9-12H2,1H3,(H,21,23)(H2,20,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVPVAJVCIOGMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C3CCCCC3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-cyclohexylpiperidin-4-yl)-4-methyl-3-sulfamoylbenzamide typically involves the following steps:
Formation of the piperidine ring:
Cyclohexyl substitution: The cyclohexyl group is introduced to the piperidine ring through nucleophilic substitution reactions.
Sulfamoylbenzamide formation:
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-(1-cyclohexylpiperidin-4-yl)-4-methyl-3-sulfamoylbenzamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(1-cyclohexylpiperidin-4-yl)-4-methyl-3-sulfamoylbenzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(1-cyclohexylpiperidin-4-yl)-4-methyl-3-sulfamoylbenzamide involves its interaction with specific molecular targets and pathways within the body. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(1-cyclohexylpiperidin-4-yl)-4-methyl-3-sulfamoylbenzamide can be compared with other piperidine derivatives, such as:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
